molecular formula C31H38N6O2 B607758 GSK126 CAS No. 1346574-57-9

GSK126

カタログ番号: B607758
CAS番号: 1346574-57-9
分子量: 526.7 g/mol
InChIキー: FKSFKBQGSFSOSM-QFIPXVFZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK126は、ヒストンメチルトランスフェラーゼであるエンハンサーオブゼストホモログ2(EZH2)の強力かつ選択的な阻害剤であり、クロマチンリモデリングを介した遺伝子発現調節において重要な役割を果たしています。EZH2は、ポリコーム抑制複合体2(PRC2)の構成要素であり、ヒストンH3のライシン27をトリメチル化(H3K27me3)し、転写抑制を引き起こします。 EZH2の過剰発現は、様々な癌に関連しており、癌治療のための重要な標的となっています .

科学的研究の応用

GSK126 has a wide range of scientific research applications, including:

作用機序

GSK126は、EZH2の酵素活性を阻害することにより効果を発揮し、全体的なH3K27me3レベルの低下につながります。この阻害は、サイレンシングされたPRC2標的遺伝子を再活性化し、EZH2変異癌細胞の増殖を抑制します。this compoundはEZH2の触媒部位に結合し、ヒストンH3のメチル化を阻害します。 これにより、腫瘍抑制遺伝子の再活性化と癌細胞の増殖阻害が起こります .

類似化合物の比較

This compoundは、EPZ-6438やタゼメトスタットなどの他のEZH2阻害剤と比較されています。 これらの化合物はすべてEZH2を標的としていますが、this compoundは、他のメチルトランスフェラーゼよりもEZH2に対して非常に選択性が高く、その効力は、他のメチルトランスフェラーゼよりも1000倍高くなっています . この高い選択性により、this compoundはEZH2特異的経路の研究と標的治療の開発のための貴重なツールとなっています。他の類似した化合物には以下が含まれます。

This compoundの独特の選択性と効力は、研究と治療の両方の用途において貴重な化合物となっています。

生化学分析

Biochemical Properties

GSK126 competes with S-adenosyl methionine (SAM) to bind EZH2 and inhibit enzyme activity . It exhibits high selectivity for EZH2 compared with over 20 other methyltransferases . The molecular docking results between EZH2 and this compound revealed a strong binding interaction .

Cellular Effects

This compound has been shown to suppress cell migration and angiogenesis in solid tumor cell lines through down-regulation of VEGF-A expression . It also inhibits B-cell lymphoma cell proliferation in vitro . In gastric and lung cancer cell lines, this compound inhibited cell migration in a dose-dependent manner .

Molecular Mechanism

This compound works by inhibiting the activity of EZH2, a key epigenetic regulator of gene expression . EZH2 is a histone methyltransferase that catalyzes histone 3 tri-methylation at lysine 27 (H3K27me3), resulting in gene silencing . By inhibiting EZH2, this compound effectively reduces H3K27me3 levels and reactivates silenced genes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to expedite the developmental process and enhance the rooting rate in Larix kaempferi . Morphologically clear primordia appeared between 20 and 25 days after cutting, which was 7–10 days earlier than in the control group .

Dosage Effects in Animal Models

In animal models, this compound has been shown to promote seizure susceptibility . Mice pretreated with this compound and injected with the same concentration of pentamethazol (PTZ) experienced marked convulsions . In another study, this compound at 200 mg/kg significantly inhibited cancer cell migration .

Metabolic Pathways

This compound is involved in the regulation of the tricarboxylic acid (TCA) cycle . It has been shown to transcriptionally upregulate IDH2, thereby enhancing TCA cycle activity .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the nucleus where it interacts with EZH2 to inhibit its activity .

準備方法

GSK126は、特定の試薬と条件を伴う一連の化学反応によって合成することができます。一般的な合成ルートの1つは、4-(4-メチルピペラジン-1-イル)アニリンと4-クロロベンジルクロリドを塩基の存在下で反応させて中間体を生成する方法です。 この中間体は、特定の条件下で4-(4-メチルピペラジン-1-イル)アニリンと4-クロロベンジルクロリドと反応させてthis compoundが得られます . 産業生産方法は、通常、これらの反応条件を最適化して、高い収率と純度を実現します。

化学反応の分析

GSK126は、以下のものを含む様々な化学反応を受けます。

    酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を生成することができます。

    還元: 還元反応により、this compoundを還元型に変換することができます。

    置換: this compoundは、特定の官能基が他の官能基に置き換えられる置換反応を受けることができます。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、および様々な触媒が含まれます。 .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

類似化合物との比較

GSK126 is compared with other EZH2 inhibitors, such as EPZ-6438 and tazemetostat. While all these compounds target EZH2, this compound is highly selective for EZH2 over other methyltransferases, with a potency that is 1000-fold greater than for other methyltransferases . This high selectivity makes this compound a valuable tool for studying EZH2-specific pathways and developing targeted therapies. Other similar compounds include:

This compound’s unique selectivity and potency make it a valuable compound for both research and therapeutic applications.

生物活性

GSK126 is a selective inhibitor of the enhancer of zeste homolog 2 (EZH2), a key component of the Polycomb repressive complex 2 (PRC2) that plays a critical role in histone methylation and gene silencing. This compound has garnered attention for its potential therapeutic applications in various malignancies, particularly those characterized by aberrant EZH2 activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cancer cell lines, and relevant case studies.

This compound exerts its effects primarily through the inhibition of EZH2's methyltransferase activity, leading to decreased levels of trimethylated histone H3 at lysine 27 (H3K27me3). This alteration in histone modification results in the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.

  • Selectivity and Potency : this compound has a high affinity for EZH2 with an inhibition constant (Ki) ranging from 0.5 to 3 nM, exhibiting over 150-fold selectivity for EZH2 compared to EZH1 and more than 1000-fold selectivity over other human methyltransferases .

1. Multiple Myeloma (MM)

This compound has shown significant efficacy in treating multiple myeloma by inducing apoptosis and targeting cancer stem cells (CSCs).

  • Apoptosis Induction : In studies involving MM cell lines such as RPMI8226, MM.1S, and LP1, this compound treatment led to robust apoptosis in a dose- and time-dependent manner. The cleavage of PARP and caspases indicated activation of apoptotic pathways .
  • Wnt/β-Catenin Pathway Inhibition : this compound was found to downregulate β-catenin levels and its downstream targets (c-MYC and LEF1), thereby inhibiting the Wnt/β-catenin signaling pathway crucial for CSC maintenance .
  • In Vivo Efficacy : In xenograft models, this compound significantly reduced tumor growth compared to control groups, demonstrating its potential for clinical application in MM .

2. Diffuse Large B-Cell Lymphoma (DLBCL)

Research has demonstrated that this compound can overcome resistance mechanisms in DLBCL.

  • Resistance Mechanisms : Studies indicated that overexpression of IGF-1R or PI3KCA could lead to reduced apoptosis following this compound treatment, suggesting that these pathways may confer resistance to EZH2 inhibitors .
  • Combination Therapies : When combined with other agents like pomalidomide, this compound showed synergistic effects in reducing cell viability in DLBCL cell lines with EZH2 mutations . This combination was associated with differential regulation of genes involved in cell plasticity and apoptosis .

Case Study 1: Efficacy in Medulloblastoma

A study involving medulloblastoma cell lines revealed that this compound effectively decreased H3K27me3 levels and reduced cell viability. This suggests potential therapeutic implications for pediatric brain tumors characterized by high EZH2 expression .

Case Study 2: Pancreatic Cancer

This compound's ability to restore progenitor insulin expression in Type 1 Diabetes models indicates its broader implications beyond oncology. The compound influenced chromatin structure and transcriptional control, leading to the expression of key pancreatic markers .

Summary Table of Biological Activities

Cancer Type Mechanism Key Findings
Multiple MyelomaApoptosis induction via EZH2 inhibitionSignificant reduction in tumor growth in xenografts
Diffuse Large B-Cell LymphomaOvercoming resistance mechanismsSynergistic effects with pomalidomide
MedulloblastomaDecreased H3K27me3 levelsReduced cell viability; potential therapeutic use
Pancreatic CancerRestoration of progenitor insulinInfluences gene expression related to β-cell plasticity

特性

IUPAC Name

1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N6O2/c1-6-22(5)37-18-20(3)29-25(30(38)34-17-26-19(2)13-21(4)35-31(26)39)14-24(15-27(29)37)23-7-8-28(33-16-23)36-11-9-32-10-12-36/h7-8,13-16,18,22,32H,6,9-12,17H2,1-5H3,(H,34,38)(H,35,39)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSFKBQGSFSOSM-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5=C(C=C(NC5=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCNCC4)C(=O)NCC5=C(C=C(NC5=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025739
Record name 1-[(2S)-Butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

526.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346574-57-9
Record name N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-methyl-1-[(1S)-1-methylpropyl]-6-[6-(1-piperazinyl)-3-pyridinyl]-1H-indole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346574-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GSK-2816126
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346574579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(2S)-Butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GSK-2816126
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4OGW9QZ97
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Added sequentially to a reaction vial were 6-bromo-1-(sec-butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide (0.15 g, 0.338 mmol), 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine (0.127 g, 0.439 mmol), and potassium phosphate (tribasic) (0.287 g, 1.350 mmol), followed by 1,4-Dioxane (3 mL) and water (0.75 mL). The suspension was stirred under N2 degassing for 10 min., and then added PdCl2(dppf)-CH2Cl2 adduct (0.028 g, 0.034 mmol). The reaction vial was sealed, placed into a heat block at 95° C., and stirred for 1.5 h. The contents were removed from heating and allowed to cool to room temperature. The aq layer was removed from bottom of the reaction vial via pipette. The reaction mixture was diluted into EtOAc (20 mL) followed by addition of 0.2 g each of Thiol-3 silicycle resin and silica gel. The volatiles were removed in vacuo and the residue dried on hi-vac for 1 h. The contents were purified by silica gel chromatography (dry loaded, eluent:A:Dichloromethane, B: 10% (2M Ammonia in Methanol) in Chloroform, Gradient B: 8-95%). The obtained solid was concentrated from TBME and dried in vacuum oven at 45° C. for 18 h. The product was collected as 129 mg (70%). 1H NMR (400 MHz, DMSO-d6) δ ppm 0.73 (t, J=7.33 Hz, 3H), 1.40 (d, J=6.57 Hz, 3H), 1.80 (dq, J=10.07, 7.08 Hz, 2H), 2.11 (s, 3H), 2.14-2.19 (m, 3H), 2.24 (s, 3H), 2.76-2.85 (m, 4H), 3.41-3.49 (m, 4H), 4.35 (d, J=5.05 Hz, 2H), 4.54-4.67 (m, 1H), 5.87 (s, 1H), 6.88 (d, J=8.84 Hz, 1H), 7.17 (d, J=1.26 Hz, 1H), 7.26 (s, 1H), 7.73 (d, J=1.26 Hz, 1H), 7.91 (dd, J=8.84, 2.53 Hz, 1H), 8.16 (t, J=5.05 Hz, 1H), 8.50 (d, J=2.53 Hz, 1H), 11.48 (br. s., 1H); LCMS MH+=527.3.
Quantity
0.127 g
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
0.287 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
[Compound]
Name
Thiol-3
Quantity
0.2 g
Type
reactant
Reaction Step Five
Quantity
0.028 g
Type
catalyst
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0.75 mL
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK126
Reactant of Route 2
Reactant of Route 2
GSK126
Reactant of Route 3
Reactant of Route 3
GSK126
Reactant of Route 4
GSK126
Reactant of Route 5
GSK126
Reactant of Route 6
Reactant of Route 6
GSK126

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。